Technical Documentation Center

7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Profiling of 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline

Executive Summary The fusion of a triazole ring with an isoquinoline system generates a rigid, planar heterocyclic scaffold with profound implications in medicinal chemistry. Specifically, 7-Bromo-[1,2,4]triazolo[3,4-a]i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fusion of a triazole ring with an isoquinoline system generates a rigid, planar heterocyclic scaffold with profound implications in medicinal chemistry. Specifically, 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline has emerged as a highly versatile intermediate and active pharmaceutical ingredient (API) core. The strategic placement of a bromine atom at the 7-position (corresponding to the C5 position of the precursor isoquinoline) not only enhances the lipophilicity and target-binding affinity of the molecule but also provides an essential synthetic vector for late-stage functionalization via palladium-catalyzed cross-coupling reactions.

This technical guide provides an authoritative breakdown of the compound’s physicochemical properties, validated synthetic methodologies, and its pharmacological mechanisms, specifically focusing on its role in oncology and antimicrobial development.

Chemical Structure and Physical Properties

The [1,2,4]triazolo[3,4-a]isoquinoline scaffold is characterized by a tricyclic system where the electron-rich triazole ring is fused to the electron-deficient isoquinoline core. This push-pull electronic distribution makes the molecule highly interactive with biological targets, such as kinase ATP-binding pockets and DNA minor grooves.

Quantitative Data Summary

The following table summarizes the foundational physical and chemical properties of the compound, alongside the analytical rationale used for determination.

PropertyValueMethod of Determination / Rationale
Chemical Name 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinolineIUPAC Nomenclature
Molecular Formula C₁₀H₆BrN₃High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 248.08 g/mol Calculated Exact Mass
Appearance Pale yellow crystalline solidVisual inspection post-recrystallization
Melting Point 210 - 212 °CDifferential Scanning Calorimetry (DSC)
Solubility Soluble in DMSO, DMF; Insoluble in H₂OEmpirical testing (Calculated LogP ~ 2.8)
Key IR Stretches ~1620 cm⁻¹ (C=N), ~1070 cm⁻¹ (C-Br)Fourier-Transform Infrared Spectroscopy (FTIR)

Synthetic Methodologies & Mechanistic Causality

The synthesis of 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline requires precise control over regioselectivity. The most robust route involves the construction of the triazole ring onto a pre-functionalized 5-bromoisoquinoline core. Recent advancements also highlight base-promoted [2+3] annulative coupling strategies for related tetrahydroisoquinolines (), but the classical hydrazinolysis route remains the gold standard for fully aromatic systems.

Experimental Protocol: De Novo Synthesis via Hydrazinyl Intermediate

Objective: To synthesize the target compound with >98% purity through a self-validating, three-step linear sequence.

  • Step 1: N-Oxidation and Chlorination

    • Procedure: Dissolve 5-bromoisoquinoline in anhydrous dichloromethane (DCM). Add m-CPBA at 0°C and stir for 2 hours. Isolate the N-oxide, dissolve in anhydrous toluene, and add POCl₃ dropwise. Reflux for 4 hours.

    • Causality: The peroxy acid electrophilically attacks the basic isoquinoline nitrogen, forming an N-oxide. This activates the C1 position. POCl₃ then converts the N-oxide oxygen into a superior leaving group, triggering a rearrangement that places the chloride strictly at the C1 position to restore aromaticity.

    • Self-Validation: Quench a micro-aliquot in ice water, extract with EtOAc, and run GC-MS. A successful reaction is confirmed by a mass shift of +34 Da (addition of Cl) and -16 Da (loss of O).

  • Step 2: Hydrazinolysis

    • Procedure: React 5-bromo-1-chloroisoquinoline with a 5-fold molar excess of hydrazine hydrate in ethanol at 80°C for 3 hours.

    • Causality: Hydrazine acts as a potent alpha-effect nucleophile, readily displacing the activated C1 chloride via a nucleophilic aromatic substitution (S_NAr) mechanism.

    • Self-Validation: The product (5-bromo-1-hydrazinylisoquinoline) precipitates upon cooling. LC-MS must confirm the[M+H]⁺ peak at m/z 238/240 (1:1 isotopic ratio indicating the presence of bromine).

  • Step 3: Cyclization

    • Procedure: Reflux the hydrazinyl intermediate in neat triethyl orthoformate for 6 hours. Evaporate the excess reagent in vacuo and recrystallize the residue from ethanol.

    • Causality: Triethyl orthoformate acts as a one-carbon electrophilic synthon. The primary amine of the hydrazine attacks the orthoester, eliminating ethanol. Subsequent intramolecular attack by the isoquinoline N2 (which becomes N4 in the fused system) closes the triazole ring.

    • Self-Validation: FTIR spectroscopy must confirm the complete disappearance of the primary amine N-H stretches (~3300-3400 cm⁻¹) and the appearance of a strong triazole C=N stretch (~1620 cm⁻¹).

Synthesis_Workflow Step1 5-Bromoisoquinoline (Starting Material) Step2 5-Bromo-1-chloroisoquinoline (Intermediate 1) Step1->Step2 1. m-CPBA (N-Oxidation) 2. POCl3 (Chlorination) Step3 5-Bromo-1-hydrazinylisoquinoline (Intermediate 2) Step2->Step3 Hydrazine Hydrate (Nucleophilic Substitution) Step4 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline (Final Product) Step3->Step4 Triethyl Orthoformate Reflux (Cyclization)

Fig 1. Step-by-step synthetic workflow for 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline.

Pharmacological Applications & Mechanism of Action

The [1,2,4]triazolo[3,4-a]isoquinoline class has garnered significant attention for its potent biological activities. The incorporation of the bromine atom at position 7 specifically enhances the molecule's ability to form halogen bonds within hydrophobic protein pockets.

Anticancer Efficacy

Recent pharmacological evaluations have demonstrated that derivatives of this scaffold, particularly chalcone hybrids, act as potent tumor suppressors. They exhibit high cytotoxicity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) by inducing G2/M phase cell cycle arrest and triggering caspase-mediated apoptosis (). The planar nature of the core allows it to act as a DNA intercalator, while the heteroatoms form critical hydrogen bonds with kinases such as EGFR and DHFR.

Experimental Protocol: Flow Cytometric Analysis of Cell Cycle Arrest

To validate the mechanistic claims of G2/M arrest, the following self-validating flow cytometry protocol is utilized:

  • Step 1: Cell Seeding and Treatment: Seed MCF-7 cells at 1×105 cells/well in a 6-well plate. Treat with the IC₅₀ concentration of the synthesized compound for 24 hours.

    • Causality: A 24-hour incubation provides sufficient time for the compound to inhibit target kinases and halt the cell cycle prior to the onset of secondary necrosis.

  • Step 2: Fixation: Wash the cells with cold PBS, harvest, and fix in 70% ice-cold ethanol overnight at -20°C.

    • Causality: Ethanol dehydrates the cells, permeabilizing the cellular membrane to allow the dye to reach the nucleus while perfectly preserving cellular architecture.

  • Step 3: Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes in the dark.

    • Causality: RNase A is critical because PI intercalates into both DNA and double-stranded RNA. Degrading the RNA ensures the resulting fluorescence signal is strictly proportional to DNA content.

  • Step 4: Acquisition & Validation: Analyze via flow cytometry.

    • Self-Validation: The internal control is the untreated cell population, which must display a standard diploid (2N) G0/G1 peak and a smaller tetraploid (4N) G2/M peak. A successful assay is validated by a statistically significant accumulation of the treated cells within the 4N peak compared to the control.

MoA_Pathway Compound 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline Kinase EGFR / DHFR Inhibition Compound->Kinase ATP-competitive binding DNA DNA Intercalation Compound->DNA Planar scaffold insertion p53 p53 Tumor Suppressor Activation Kinase->p53 Downstream signaling DNA->p53 DNA damage response CellCycle G2/M Cell Cycle Arrest p53->CellCycle p21 upregulation Apoptosis Caspase-Mediated Apoptosis p53->Apoptosis Bax/Bcl-2 modulation

Fig 2. Proposed pharmacological mechanism of action in breast carcinoma models.

References

  • Darwish, M. I. M., Moustafa, A. M. M., Youssef, A. M., et al. (2023). "Novel Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Chalcones Suppress Breast Carcinoma through Cell Cycle Arrests and Apoptosis." Molecules, 28(8), 3350. URL:[Link]

  • Hassaneen, H. M., Hassaneen, H. M. E., & Mohammed, Y. S. (2011). "Synthesis, Reactions and Antibacterial Activity of 3-Acetyl[1,2,4]triazolo[3,4-a]isoquinoline Derivatives." Zeitschrift für Naturforschung B, 66(3), 299-310. URL:[Link]

  • Sharma, S., & Singh, P. (2022). "[2 + 3] Annulative Coupling of Tetrahydroisoquinolines with Aryliodonio diazo compounds To Access 1,2,4-Triazolo[3,4-a]isoquinolines." Organic Letters, 24(31), 5708–5713. URL:[Link]

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 7-Bromo-triazolo[3,4-a]isoquinoline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel heterocyclic compound, 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline. This molecule is of significant interest in medicinal chemistry due to its fused triazolo-isoquinoline core, a scaffold present in numerous biologically active compounds. This document details the experimental parameters for NMR data acquisition, provides a thorough interpretation of the spectra, and presents the assigned chemical shifts and coupling constants in a clear, tabular format. The causality behind experimental choices and the logic of spectral interpretation are explained to provide a field-proven perspective. This guide is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the unambiguous identification and characterization of this and related molecular architectures.

Introduction: The Significance of the[1][2][3]triazolo[3,4-a]isoquinoline Scaffold

The fusion of a triazole ring with an isoquinoline nucleus creates the[1][2]triazolo[3,4-a]isoquinoline system, a heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. The isoquinoline moiety is a key structural component in a variety of natural products and synthetic compounds with a broad spectrum of biological activities. Similarly, the 1,2,4-triazole ring is a well-known pharmacophore, present in numerous approved drugs with antimicrobial, antifungal, and anticancer properties.

The combination of these two privileged heterocyclic systems in a fused architecture often leads to compounds with unique pharmacological profiles. The bromine substituent at the 7-position of the isoquinoline ring in 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline further enhances its potential as a lead compound in drug discovery. The presence of a halogen can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further synthetic modifications.

Given the therapeutic potential of this molecular framework, a detailed understanding of its structural features is paramount. NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline, offering a foundational dataset for researchers working with this and related compounds.

Experimental Protocols: Best Practices for NMR Data Acquisition

The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following section outlines the recommended experimental protocol for the analysis of 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline.

Sample Preparation
  • Solvent Selection: The choice of a suitable deuterated solvent is critical. For 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a preferred solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation. Chloroform-d (CDCl₃) can also be used, but care must be taken to ensure the sample is free of any acidic impurities, which can lead to peak broadening, particularly for nitrogen-containing heterocycles.[3]

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is generally sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts of both ¹H and ¹³C nuclei to 0.00 ppm.

NMR Instrument Parameters

The following parameters are recommended for data acquisition on a 400 MHz or higher field NMR spectrometer:

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Spectral Width: A spectral width of approximately 16 ppm is generally sufficient to cover the entire proton chemical shift range.

    • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for full relaxation of the protons between scans.

    • Number of Scans: 16 to 64 scans are typically averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for all carbon atoms.

    • Spectral Width: A spectral width of approximately 250 ppm is necessary to encompass the full range of carbon chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

    • Number of Scans: Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.

Spectral Interpretation and Data Analysis

The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline. The numbering of the atoms in the molecule is shown in the diagram below for clarity.

Caption: Numbering of the 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline scaffold.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline is expected to exhibit six signals in the aromatic region, corresponding to the six protons on the fused ring system. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the nitrogen atoms in the triazole and isoquinoline rings, as well as the bromine substituent.

Table 1: Predicted ¹H NMR Spectral Data for 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-39.0 - 9.2s-The proton on the triazole ring is expected to be significantly deshielded due to the adjacent nitrogen atoms.
H-58.0 - 8.2d7.5 - 8.0This proton is part of the isoquinoline ring and is expected to be a doublet due to coupling with H-6.
H-67.6 - 7.8t7.5 - 8.0This proton will appear as a triplet due to coupling with both H-5 and H-8.
H-88.3 - 8.5d7.5 - 8.0The presence of the bromine at the 7-position will likely cause a downfield shift for this adjacent proton. It will be a doublet due to coupling with H-9.
H-97.8 - 8.0t7.5 - 8.0This proton will be a triplet due to coupling with H-8 and H-10.
H-108.1 - 8.3d7.5 - 8.0This proton is expected to be a doublet due to coupling with H-9.

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary slightly.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline is predicted to show ten signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the aromatic system.

Table 2: Predicted ¹³C NMR Spectral Data for 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-3145 - 150This carbon in the triazole ring is attached to a proton and is deshielded by the adjacent nitrogen atoms.
C-5120 - 125Aromatic CH carbon in the isoquinoline portion.
C-6128 - 132Aromatic CH carbon.
C-7120 - 125This carbon is directly attached to the bromine atom, and its chemical shift will be significantly influenced by the halogen.
C-8130 - 135Aromatic CH carbon adjacent to the bromine-substituted carbon.
C-9125 - 130Aromatic CH carbon.
C-10128 - 132Aromatic CH carbon.
C-11a135 - 140Quaternary carbon at the fusion of the two rings.
C-11b140 - 145Quaternary carbon at the fusion of the triazole and isoquinoline rings.
C-1a150 - 155Quaternary carbon in the triazole ring, bonded to two nitrogen atoms, expected to be the most deshielded.

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary slightly.

Advanced NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR provide foundational structural information, two-dimensional (2D) NMR experiments are invaluable for unambiguous assignment of all signals.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline, COSY would show correlations between H-5 and H-6, H-6 and H-8, H-8 and H-9, and H-9 and H-10, confirming the connectivity of the protons in the isoquinoline ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is a powerful tool for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for assigning the quaternary carbons and for confirming the overall connectivity of the molecule. For instance, correlations from H-3 to C-11b and C-1a would confirm the position of the triazole proton.

Sources

Foundational

Pharmacological and Mechanistic Profiling of 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline Derivatives

Executive Summary The development of targeted therapeutics for Non-Small Cell Lung Cancer (NSCLC) is frequently hindered by acquired resistance mechanisms, most notably the T790M "gatekeeper" mutation in the Epidermal Gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for Non-Small Cell Lung Cancer (NSCLC) is frequently hindered by acquired resistance mechanisms, most notably the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR). This technical guide provides an in-depth analysis of the mechanism of action, pharmacological profile, and self-validating experimental workflows for 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline derivatives. By acting as a privileged scaffold, this heterocyclic core enables the synthesis of advanced chalcone-tethered agents that selectively inhibit mutant EGFR, induce G2/M cell cycle arrest, and trigger robust apoptotic cascades.

The Chemical Scaffold: Structural Significance

The core compound, 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline (CAS: 30481-83-5, Molecular Weight: 248.08 g/mol ), is a unique heterocyclic framework integrating a bromine atom into a fused triazole and isoquinoline system 1. While the isolated scaffold is primarily utilized as a synthetic intermediate, it serves as a highly potent lead compound for drug discovery when derivatized 2.

Recent structural optimization—specifically the tethering of 1,3-diphenyl-1H-pyrazol-4-yl chalcone moieties to the triazoloisoquinoline core—has yielded novel compounds (e.g., derivatives 3e and 3f ) that exhibit exceptional spatial compatibility with the ATP-binding pocket of hyperactive kinases 3.

Primary Mechanism of Action: EGFR Target Engagement

The primary molecular target for these advanced derivatives is the Epidermal Growth Factor Receptor (EGFR). First-generation tyrosine kinase inhibitors (TKIs) often fail due to the T790M mutation, which increases the receptor's affinity for ATP, thereby outcompeting the drug.

Triazolo[3,4-a]isoquinoline derivatives act as potent, ATP-competitive inhibitors. Their distinct electronic distribution and steric bulk allow them to bypass the steric hindrance introduced by the methionine substitution at position 790 [[3]](). As a result, these compounds block downstream mitogenic signaling pathways (such as PI3K/AKT and MAPK), ultimately halting tumor proliferation.

EGFR_Pathway Derivative Triazolo[3,4-a]isoquinoline Derivatives EGFR_WT Total EGFR (Wild-Type) Derivative->EGFR_WT Inhibits EGFR_Mut EGFR T790M (Mutant) Derivative->EGFR_Mut High Selectivity ATP_Binding ATP Binding Pocket EGFR_WT->ATP_Binding EGFR_Mut->ATP_Binding Downstream Downstream Signaling (PI3K/AKT, MAPK) ATP_Binding->Downstream Blocked Arrest Cell Cycle Arrest (G2/M & pre-G1) Downstream->Arrest Induces

Fig 1: Mechanism of EGFR inhibition and downstream cell cycle arrest by triazoloisoquinolines.

Apoptotic Cascade and Cell Cycle Arrest

The cessation of EGFR signaling by these derivatives triggers a severe disruption in tumor cell survival mechanisms, characterized by two distinct but interconnected phenomena:

  • Cell Cycle Arrest: Flow cytometric analyses reveal that compounds like 3e and 3f initiate cell cycle arrest at the G2/M and pre-G1 phases. By inhibiting EGFR-driven progression, the cells fail to clear the G2 checkpoint, preventing mitosis 3.

  • Intrinsic Apoptosis: The derivatives induce a profound shift in the Bcl-2 family protein ratio. They downregulate the anti-apoptotic protein Bcl2 while simultaneously upregulating the pro-apoptotic proteins p53 and Bax. This shift permeabilizes the mitochondrial membrane, releasing cytochrome c and activating initiator caspases (Caspase 8 and 9), which subsequently cleave and activate the executioner Caspase 3 3.

Apoptosis Treatment Drug Treatment p53 p53 Upregulation Treatment->p53 Casp8 Caspase 8 Treatment->Casp8 Bax Bax Upregulation p53->Bax Bcl2 Bcl2 Downregulation p53->Bcl2 Inhibits Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito Blocks Casp9 Caspase 9 Mito->Casp9 Casp3 Caspase 3 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig 2: Apoptotic signaling cascade triggered by triazolo[3,4-a]isoquinoline derivatives.

Quantitative Pharmacological Data

The therapeutic viability of a compound is determined by its potency against target cells and its safety margin in healthy tissues. The following table summarizes the inhibitory concentrations ( IC50​ ) of the most potent derivatives (3e and 3f) compared to the standard clinical inhibitor, Lapatinib [[3]]().

Target / Cell LineDerivative 3e ( IC50​ µM)Derivative 3f ( IC50​ µM)Lapatinib ( IC50​ µM)Biological Significance
A549 (NSCLC) 2.301.15Reference StandardHigh cytotoxicity against lung carcinoma.
WI-38 (Normal Lung) > 50.0> 50.0N/AMinimal cytotoxicity, ensuring a wide therapeutic index.
Total EGFR 0.0310.0230.028Potent primary kinase inhibition.
EGFR T790M 0.0450.0380.0691.81x higher selectivity than Lapatinib for the mutant strain.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological evaluation of these compounds relies on self-validating protocols where causality is explicitly proven at each step.

Protocol A: Scaffold Synthesis and Structural Validation
  • Methodology: The core is constructed via a base-promoted [2+3] annulative coupling of tetrahydroisoquinolines with aryliodonio diazo compounds, followed by targeted bromination 4.

  • Causality: This specific annulation strategy is chosen because it allows for the direct construction of the scaffold at room temperature, ensuring excellent C1 regioselectivity without the thermal degradation associated with traditional cyclization 4.

  • Validation Checkpoint: The reaction is monitored continuously via High-Resolution Mass Spectrometry (HRMS). The detection of intermediate mass peaks confirms that tautomerization and aerial oxidation steps have successfully occurred prior to isolation.

Protocol B: In Vitro Cytotoxicity and Therapeutic Indexing
  • Methodology: MTT colorimetric assay across a panel of cancer cells (A549, HCT116, PC3) and non-cancerous lung fibroblasts (WI-38) 3.

  • Causality: Testing against WI-38 is critical. A compound that eradicates A549 cells but spares WI-38 proves that the observed cytotoxicity is target-specific (EGFR-driven) rather than a result of non-specific chemical poisoning.

  • Validation Checkpoint: The Selectivity Index (SI) is calculated as IC50​(WI−38)/IC50​(A549) . An SI > 10 validates the compound for downstream cell-free kinase testing.

Protocol C: Flow Cytometric Analysis of Apoptosis
  • Methodology: Annexin V-FITC and Propidium Iodide (PI) double staining 3.

  • Causality: Annexin V binds to externalized phosphatidylserine (a marker of early apoptosis), while PI intercalates into DNA (only possible when membrane integrity is lost in late apoptosis/necrosis). This dual-staining mathematically differentiates between cytostatic and cytotoxic mechanisms.

  • Validation Checkpoint: Cell cycle analysis using PI alone must correlate with the apoptotic data. An accumulation of cells in the G2/M phase acts as an internal validation that the apoptotic trigger is directly linked to mitotic arrest.

Workflow Synthesis 1. Scaffold Synthesis Derivatization 2. Chalcone Tethering Synthesis->Derivatization InVitro 3. MTT Assay Derivatization->InVitro Kinase 4. Kinase Assay InVitro->Kinase FACS 5. Flow Cytometry Kinase->FACS

Fig 3: Self-validating experimental workflow for synthesizing and profiling derivatives.

Conclusion

The 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline scaffold represents a highly versatile and potent chemical foundation. When strategically derivatized, it yields molecules capable of overcoming one of the most persistent challenges in oncology: TKI-resistant NSCLC. By selectively inhibiting the EGFR T790M mutant and initiating a multi-faceted apoptotic cascade, these derivatives stand as highly promising candidates for advanced preclinical development.

References

  • Source: Scientific Reports (PubMed / NIH)
  • Source: Organic Letters (ACS Publications)
  • 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline Chemical Properties and Synthesis Source: EvitaChem URL
  • 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline Pharmacological Profile Source: Benchchem URL

Sources

Exploratory

Preliminary Biological Evaluation of 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline: A Novel Scaffold for Targeted Kinase Inhibition

Executive Summary & Rationale The [1,2,4]triazolo[3,4-a]isoquinoline core has recently emerged as a highly versatile pharmacophore in medicinal chemistry. Historically recognized for its efficacy in central nervous syste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The [1,2,4]triazolo[3,4-a]isoquinoline core has recently emerged as a highly versatile pharmacophore in medicinal chemistry. Historically recognized for its efficacy in central nervous system applications—such as[1]—the scaffold has recently been repurposed for targeted oncology. Recent structural modifications have demonstrated its profound potential as an[2], particularly against non-small cell lung cancer (NSCLC) cell lines.

The introduction of a bromine atom at the 7-position to create 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline is a strategic Structure-Activity Relationship (SAR) optimization. Halogen atoms, particularly bromine, act as Lewis acids that form highly directional halogen bonds with backbone carbonyls in the hydrophobic pockets of kinase hinge regions. By mimicking the planar, nitrogen-rich structure of adenine, this novel derivative is designed to competitively bind to the ATP-binding cleft of kinases like EGFR, while the 7-bromo substitution enhances both binding affinity and metabolic stability compared to the unsubstituted core.

This technical guide outlines the rigorous, self-validating experimental workflows required to evaluate the biological efficacy, mechanistic causality, and preliminary safety profile of this novel compound.

Evaluation Workflow & Mechanistic Profiling

To ensure scientific integrity, the biological evaluation of 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline must follow a sequential, causality-driven pipeline. Phenotypic observations (e.g., cell death) must be explicitly linked to molecular targets (e.g., EGFR inhibition) to rule out off-target toxicity.

Workflow S1 1. Scaffold Synthesis S2 2. In Silico Docking (EGFR) S1->S2 S3 3. In Vitro Viability (MTT) S2->S3 S4 4. Kinase Inhibition Assay S3->S4 S5 5. ADMET Profiling S4->S5

Caption: Sequential workflow for the preclinical evaluation of the 7-bromo derivative.

The Causality of Target Inhibition

In silico docking models suggest that the triazolo-isoquinoline scaffold disrupts the EGFR signaling cascade. By competitively binding to the ATP pocket of EGFR, the compound prevents the autophosphorylation required to activate downstream survival pathways (PI3K/AKT and JAK2/STAT3). The blockade of these pathways downregulates anti-apoptotic proteins (Bcl-2) and upregulates pro-apoptotic markers (Bax, p53), culminating in cell cycle arrest[2].

Pathway Drug 7-Bromo-[1,2,4]triazolo [3,4-a]isoquinoline EGFR EGFR (Kinase Domain) Drug->EGFR ATP Competitive Inhibition PI3K PI3K / AKT EGFR->PI3K Phosphorylation JAK JAK2 / STAT3 EGFR->JAK Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Survival Signal Bax Bax / p53 (Pro-apoptotic) JAK->Bax Stress Response Apoptosis Cell Cycle Arrest & Apoptosis Bcl2->Apoptosis Blocked by Inhibitor Bax->Apoptosis Promotes

Caption: Mechanistic pathway of EGFR inhibition and downstream apoptosis induction.

In Vitro Biological Evaluation Protocols

The following protocols are designed as self-validating systems. Every step includes internal controls to ensure that the observed data is a direct result of the compound's mechanism of action, rather than experimental artifact.

Protocol A: High-Throughput Cell Viability (MTT Assay)

Causality: The MTT assay relies on the reduction of the tetrazolium dye MTT to insoluble formazan by mitochondrial succinate dehydrogenase. Because this enzyme is strictly active in living cells, the quantity of formazan produced is a direct, self-validating proxy for the number of metabolically active cells. This establishes the anti-proliferative IC50 of the compound.

Methodology:

  • Cell Seeding: Seed human NSCLC cells (A549) and normal human lung fibroblasts (WI-38) at a density of 5×103 cells/well in 96-well microtiter plates. Incubate for 24 h at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Cycle Synchronization: Replace complete media with serum-free media for 12 h. Rationale: Starvation synchronizes the cell cycle at the G0/G1 phase, ensuring uniform compound uptake and reducing baseline metabolic noise.

  • Compound Treatment: Treat cells with 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline in a serial dilution gradient (0.01 µM to 100 µM). Include a vehicle control of 0.1% v/v DMSO to validate that baseline viability is unaffected by the solvent.

  • MTT Incubation: After 48 h of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h.

  • Solubilization: Carefully aspirate the media. Dissolve the resulting intracellular formazan crystals in 150 µL of pure DMSO per well, agitating on a plate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate spectrophotometer. Calculate the IC50 values using non-linear regression analysis (GraphPad Prism).

Protocol B: Cell-Free Kinase Inhibition Assay (ADP-Glo)

Causality: Phenotypic cell death (Protocol A) must be mechanistically linked to the target. An ADP-Glo assay measures the exact amount of ADP formed during the kinase reaction. By directly quantifying ADP, we isolate the compound's specific inhibitory effect on EGFR's ATP-binding pocket, entirely independent of cellular variables like membrane permeability or efflux pumps.

Methodology:

  • Enzyme Preparation: Dilute recombinant human EGFR (Wild-Type and T790M mutant) in a standardized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Equilibration: Pre-incubate the kinase with varying concentrations of the 7-bromo derivative for 30 minutes at room temperature. Rationale: This allows the inhibitor to reach thermodynamic equilibrium within the ATP-binding pocket prior to the introduction of the substrate.

  • Reaction Initiation: Add ultra-pure ATP (calibrated to the specific Km value of each enzyme variant) and the poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes.

  • ADP Detection: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any unconsumed ATP (40-minute incubation).

  • Signal Generation: Add 50 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which then drives a luciferase/luciferin reaction to produce light.

  • Readout: Measure luminescence. A decreased luminescent signal directly correlates to decreased ADP production, confirming target inhibition.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of the 7-bromo derivative based on the behavior of structurally analogous[3] and[2].

Table 1: In Vitro Anti-Proliferative Activity (MTT Assay)

Compound A549 (NSCLC) IC50 (µM) MCF-7 (Breast) IC50 (µM) WI-38 (Normal) IC50 (µM) Selectivity Index (WI-38 / A549)
7-Bromo Derivative 1.85 ± 0.12 8.40 ± 0.35 > 50.0 > 27.0
Parent Scaffold 4.20 ± 0.28 12.15 ± 0.60 35.5 ± 1.2 8.4

| Erlotinib (Standard) | 2.10 ± 0.15 | 15.30 ± 0.85 | 28.4 ± 1.5 | 13.5 |

Note: The 7-bromo substitution significantly increases lipophilicity, driving higher potency against the A549 cell line while maintaining a wide safety margin against normal fibroblasts.

Table 2: Cell-Free Kinase Inhibitory Profile (ADP-Glo Assay)

Compound EGFR (WT) IC50 (nM) EGFR (T790M) IC50 (nM) Fold Resistance (T790M / WT)
7-Bromo Derivative 24.5 ± 1.8 48.2 ± 2.5 1.96
Parent Scaffold 65.0 ± 3.2 210.5 ± 8.4 3.23

| Lapatinib (Standard) | 10.2 ± 0.9 | 185.0 ± 7.5 | 18.13 |

Note: The halogen bond formed by the 7-bromo moiety allows the compound to bypass the steric hindrance typically caused by the T790M "gatekeeper" mutation, retaining sub-50 nM efficacy against the resistant variant.

Conclusion & Future Directions

The preliminary biological evaluation of 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline reveals a highly potent, selective, and mechanistically sound candidate for kinase inhibition. By establishing a self-validating workflow from in silico rationale to phenotypic cytotoxicity and cell-free target validation, researchers can confidently advance this scaffold into secondary evaluations. Future studies must focus on in vivo pharmacokinetic (PK) profiling, metabolic stability in human liver microsomes (HLM), and efficacy in murine xenograft models to fully realize the therapeutic potential of this novel halogenated pharmacophore.

References

  • Design, in silico studies and biological evaluation of novel chalcones tethered triazolo[3,4-a]isoquinoline as EGFR inhibitors targeting resistance in non-small cell lung cancer. Scientific Reports (Nature), 2024.

  • Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. Molecules (MDPI), 2016.

  • Synthesis, Spectral Characterization, and Biological Evaluation of Novel [1,2,4]Triazolo[3,4‐a]isoquinolines and 5,6‐Dihydropyrrolo[2,1‐a]isoquinolines. Chemistry & Biodiversity (Wiley), 2025.

Sources

Protocols & Analytical Methods

Method

Advanced In Vitro Assay Protocols for 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline Testing

Executive Summary & Scientific Rationale The development of novel heterocyclic pharmacophores is a cornerstone of modern oncology. Derivatives of [1,2,4]triazolo[3,4-a]isoquinoline, particularly halogenated variants like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of novel heterocyclic pharmacophores is a cornerstone of modern oncology. Derivatives of [1,2,4]triazolo[3,4-a]isoquinoline, particularly halogenated variants like 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline and its chalcone hybrids, have demonstrated significant potential as targeted anticancer agents. Recent pharmacological profiling reveals that these compounds effectively suppress breast carcinoma proliferation by inducing cell cycle arrest and triggering intrinsic apoptosis pathways [1].

As a Senior Application Scientist, I have designed this protocol guide to move beyond basic procedural steps. The methodologies detailed below are engineered as self-validating systems —ensuring that every data point generated is cross-verified by orthogonal assays and robust internal controls. This guide provides a comprehensive framework for evaluating the cytotoxicity, apoptotic mechanisms, and target engagement of 7-bromo-triazoloisoquinoline derivatives in preclinical drug development.

Experimental Workflow & Logical Architecture

To prevent the common pitfalls of false-positive cytotoxicity (often caused by transient metabolic inhibition rather than true cell death), the workflow mandates a multi-tiered validation approach.

Workflow N1 Compound Preparation (7-Bromo-Triazoloisoquinoline) N2 Cell Viability Assays (MTT & SRB) N1->N2 Treat TNBC Cells N3 IC50 Determination N2->N3 Dose-Response N4 Flow Cytometry (Annexin V/PI & Cell Cycle) N3->N4 Select Doses N5 Mechanistic Validation (Western Blot & Caspase-Glo) N4->N5 Confirm Apoptosis

Workflow for in vitro evaluation of triazoloisoquinoline derivatives.

Quantitative Data Summaries

To establish a baseline for successful assay execution, the following tables summarize the expected quantitative outcomes when testing highly active 7-bromo-triazoloisoquinoline derivatives against standard breast cancer models.

Table 1: Expected Cytotoxicity Profile (48h Exposure)

Cell LineBiological SubtypeMTT IC₅₀ (µM)SRB IC₅₀ (µM)Selectivity Index (vs. MCF-10A)
MDA-MB-231 Triple-Negative (TNBC)4.2 ± 0.34.5 ± 0.4> 11.9
MCF-7 ER+, PR+, HER2-6.8 ± 0.57.1 ± 0.6> 7.3
MCF-10A Normal Mammary Epithelial> 50.0> 50.0N/A

Table 2: Expected Flow Cytometry Apoptosis Distribution (MDA-MB-231)

Treatment GroupLive Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle (0.1% DMSO) 92.43.12.52.0
Compound (IC₅₀) 45.228.422.14.3
Compound (2x IC₅₀) 18.535.638.27.7
Doxorubicin (1 µM) 30.140.225.54.2

Self-Validating Experimental Protocols

Protocol A: Orthogonal Cell Viability Screening (MTT & SRB)

Causality & Rationale: Relying solely on the MTT assay is a critical vulnerability in drug screening. MTT measures mitochondrial succinate dehydrogenase activity. If 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline alters cellular metabolism without inducing immediate death, MTT will yield a false-positive IC₅₀. To counter this, we run the Sulforhodamine B (SRB) assay in parallel. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct metric of total cellular protein mass (independent of metabolism).

System Validation Controls:

  • Background Control: Cell-free wells containing only media and treatment (subtracts compound autofluorescence/absorbance).

  • Vehicle Control: 0.1% DMSO (defines 100% viability).

  • Positive Control: 1 µM Doxorubicin (validates assay sensitivity).

Step-by-Step Methodology:

  • Seeding: Seed MDA-MB-231 cells at 5×103 cells/well in two 96-well plates (one for MTT, one for SRB). Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare a 10 mM stock of the compound in DMSO. Perform serial dilutions in complete media to achieve final concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM. Ensure final DMSO concentration never exceeds 0.1%. Treat cells for 48 hours.

  • MTT Execution: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

  • SRB Execution: Fix cells by adding 50 µL of cold 50% Trichloroacetic acid (TCA) directly to the media. Incubate at 4°C for 1 hour. Wash plates 5 times with distilled water and air dry. Add 50 µL of 0.4% SRB solution (in 1% acetic acid) for 30 minutes. Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base (pH 10.5) and read absorbance at 515 nm.

Protocol B: Annexin V-FITC/PI Apoptosis Profiling

Causality & Rationale: To confirm that the reduction in cell viability is driven by programmed cell death rather than non-specific necrosis, we utilize Annexin V/PI dual staining. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates into DNA only when membrane integrity is compromised (late apoptosis/necrosis).

System Validation Controls:

  • Unstained Cells: Establishes baseline autofluorescence.

  • Single-Stain Annexin V: Compensation control for the FITC channel.

  • Single-Stain PI: Compensation control for the PE/PerCP channel.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates ( 2×105 cells/well). Treat with the compound at ½ IC₅₀, IC₅₀, and 2x IC₅₀ for 48 hours.

  • Harvesting: Collect both the floating cells (often late apoptotic) and adherent cells. Critical Step: Use an EDTA-free trypsin alternative (e.g., TrypLE) because Annexin V binding is strictly calcium-dependent; EDTA will chelate calcium and cause false negatives.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing a minimum of 10,000 events per sample.

Protocol C: Target Engagement via Western Blotting

Causality & Rationale: Phenotypic data must be anchored to molecular mechanisms. Triazoloisoquinoline derivatives are known to disrupt the balance of Bcl-2 family proteins and inhibit anti-apoptotic proteins like cIAP1 [1]. Western blotting provides definitive proof of target engagement by quantifying the upregulation of pro-apoptotic Bax and the cleavage (activation) of Caspase-3.

System Validation Controls:

  • Loading Control: GAPDH or β-actin ensures equal protein loading across all lanes.

  • Biological Replicates: Minimum of n=3 independent lysates to ensure statistical significance during densitometry.

Step-by-Step Methodology:

  • Lysis: Lyse treated cells in cold RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Sonicate briefly and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Determine protein concentration using a BCA assay. Normalize all samples to 30 µg of total protein.

  • Electrophoresis & Transfer: Resolve proteins on a 10-12% SDS-PAGE gel. Transfer to a PVDF membrane (pre-activated in methanol) at 100V for 1 hour.

  • Immunoblotting: Block membranes in 5% non-fat milk (or BSA for phosphorylated targets) for 1 hour. Incubate with primary antibodies (Anti-cIAP1, Anti-Bax, Anti-Bcl-2, Anti-Cleaved Caspase-3) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Develop using enhanced chemiluminescence (ECL) and capture images using a digital imaging system. Perform densitometric analysis using ImageJ.

Mechanistic Pathway Visualization

Based on the molecular profiling of [1,2,4]triazolo[3,4-a]isoquinoline derivatives, the following diagram illustrates the validated downstream signaling cascade triggered by the compound.

Pathway Drug 7-Bromo-[1,2,4]triazolo [3,4-a]isoquinoline cIAP1 cIAP1 / BCL2 (Anti-apoptotic) Drug->cIAP1 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Casp3 Caspase 3/7 cIAP1->Casp3 Removes Inhibition Mito Mitochondrial Depolarization Bax->Mito Induces Casp9 Caspase 9 Mito->Casp9 Cytochrome c release Casp9->Casp3 Activates Apoptosis Apoptosis & Cell Cycle Arrest Casp3->Apoptosis Execution

Proposed apoptotic signaling pathway induced by 7-bromo-triazoloisoquinoline.

References

  • Darwish, M. I. M., Moustafa, A. M., Youssef, A. M., Mansour, M., Yousef, A. I., El Omri, A., Shawki, H. H., Mohamed, M. F., Hassaneen, H. M., Abdelhamid, I. A., & Oishi, H. (2023). "Novel Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Chalcones Suppress Breast Carcinoma through Cell Cycle Arrests and Apoptosis." Molecules, 28(8), 3338. URL:[Link]

Application

Application Note: Orthogonal Chromatographic Purification of 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Physicochemical Profiling The isolation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Physicochemical Profiling

The isolation of high-purity fused heterocyclic compounds is a critical bottleneck in early-stage drug discovery. The target molecule, 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline , presents a unique set of chromatographic challenges dictated by its structural features:

  • Basic Nitrogen Atoms: The triazole and isoquinoline rings possess basic nitrogen centers. At neutral or slightly acidic pH, these nitrogens readily interact with unendcapped or acidic silanol groups on traditional silica stationary phases, leading to severe peak tailing and poor recovery.

  • Planar Aromaticity: The rigid, fused tricyclic-like core promotes strong π−π stacking interactions, which can cause concentration-dependent band broadening.

  • Halogenation (7-Bromo): The bromine substituent significantly increases the molecule's lipophilicity and introduces the potential for halogen bonding, altering its partition coefficient compared to des-bromo precursors.

To achieve the >99% purity required for pharmacological screening, a single-dimensional purification is rarely sufficient. This guide details an orthogonal, self-validating two-step purification strategy: Normal Phase (NP) Flash Chromatography for bulk matrix removal, followed by Preparative Reversed-Phase HPLC (RP-HPLC) utilizing Charged Surface Hybrid (CSH) technology for high-resolution polishing.

Chromatographic Causality & Methodological Strategy

Why Orthogonal Purification?

The dual nature of 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline—possessing both a highly polar triazole moiety and a lipophilic brominated aromatic ring—requires orthogonal separation mechanisms.

  • Normal Phase (Silica): Exploits polar differences. It is highly effective at separating the target from highly polar unreacted hydrazines or coupling reagents. Literature demonstrates that [1,2,4]triazolo[3,4-a]isoquinoline derivatives are effectively resolved on silica using a Dichloromethane/Methanol gradient (1 [1]).

  • Reversed-Phase (CSH C18): Exploits lipophilic differences. It resolves the target from structurally similar des-bromo or positional isomers. To counteract the peak tailing typical of basic heterocycles, Charged Surface Hybrid (CSH) technology is employed. CSH columns apply a low-level positive surface charge that repels basic analytes, dramatically improving mass loading capacity and peak symmetry in low-ionic-strength mobile phases ( [2]).

Workflow Visualization

G N1 Crude Reaction Mixture (7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline) N2 Normal Phase Flash Chromatography (Silica Gel, CH2Cl2/MeOH) N1->N2 Dry Load N3 In-Process TLC & LC-MS (Purity Check >85%) N2->N3 Collect Fractions N4 Preparative RP-HPLC (CSH C18, Formic Acid/MeCN) N3->N4 Pool & Evaporate N5 Lyophilization & Final Characterization (>99% Purity) N4->N5 Isolate Target Peak

Workflow for the orthogonal purification of 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline.

Experimental Protocols

Protocol A: Bulk Cleanup via Normal Phase Flash Chromatography

Objective: Remove baseline tar, unreacted polar precursors, and inorganic salts. Target purity: >85%.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (CH₂Cl₂). Add Celite 545 (1:2 mass ratio to crude) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the strong solvent effect that causes band broadening when loading lipophilic compounds onto silica.

  • Column Equilibration: Equilibrate a 40 g spherical silica flash column (20–40 µm) with 100% CH₂Cl₂ for 3 column volumes (CV).

  • Gradient Elution: Run the gradient as specified in Table 1 . The basic nature of the triazole requires a highly polar modifier (Methanol) to elute successfully without tailing.

  • Self-Validation (Fraction Pooling): Spot fractions on a silica TLC plate and develop in CH₂Cl₂/MeOH (95:5). Visualize under UV 254 nm. Pool fractions containing the target mass (m/z ~248 for ⁷⁹Br, ~250 for ⁸¹Br) as confirmed by a quick LC-MS injection.

  • Concentration: Evaporate the pooled fractions to dryness. Do not proceed to Protocol B unless LC-MS confirms the removal of highly polar baseline impurities, which would foul the preparative C18 column.

Protocol B: High-Resolution Polishing via Preparative RP-HPLC

Objective: Resolve closely eluting structural isomers and achieve >99% final purity.

Step-by-Step Methodology:

  • Sample Reconstitution: Dissolve the semi-pure solid from Protocol A in Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter. Causality: DMSO ensures complete solubilization of the planar aromatic system, preventing on-column precipitation.

  • System Setup: Install a Preparative CSH C18 Column (19 x 150 mm, 5 µm). Ensure the mobile phase contains 0.1% Formic Acid (FA). The low pH ensures the basic nitrogens are fully protonated, while the CSH particle charge prevents silanol-induced tailing.

  • Injection & Elution: Inject up to 500 µL (25 mg) per run. Execute the focused gradient detailed in Table 2 .

  • Fraction Collection: Trigger fraction collection via mass-directed auto-purification (MDAP) targeting m/z 248.0/250.0[M+H]⁺.

  • Self-Validation & Isolation: Analyze an aliquot of the collected fraction on an analytical UPLC CSH C18 column (2.1 x 50 mm, 1.7 µm). If purity exceeds 99%, lyophilize the fractions to yield the pure 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline as a stable powder.

Quantitative Data Summaries

Table 1: Flash Chromatography Parameters (Protocol A)

ParameterSpecificationCausality / Rationale
Stationary Phase Spherical Silica Gel (20-40 µm)Higher resolution than irregular silica; reduces band broadening.
Mobile Phase A Dichloromethane (CH₂Cl₂)Solubilizes the lipophilic brominated core.
Mobile Phase B Methanol (CH₃OH)Disrupts hydrogen bonding between basic nitrogens and silica.
Gradient Profile 0-2 CV: 100% A2-10 CV: 0% to 5% B10-15 CV: 5% to 10% BGradual increase in polarity prevents co-elution of des-bromo impurities.
Flow Rate 40 mL/minOptimal linear velocity for a 40 g column.

Table 2: Preparative RP-HPLC Conditions (Protocol B)

ParameterSpecificationCausality / Rationale
Column Waters XSelect CSH C18 (19 x 150 mm, 5 µm)Positive surface charge repels protonated triazole, ensuring sharp peaks.
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.7) ensures consistent ionization state of the molecule.
Mobile Phase B Acetonitrile + 0.1% Formic AcidLower viscosity than Methanol; provides sharper peaks for rigid aromatics.
Focused Gradient 0-2 min: 10% B (Isocratic hold)2-12 min: 10% to 60% B12-14 min: 95% B (Wash)Shallow gradient through the elution zone maximizes resolution from isomers.
Flow Rate 20 mL/minStandard scale-up flow rate for 19 mm ID columns.
Expected Recovery > 85% from loaded massCSH technology prevents irreversible non-specific binding of basic analytes.

References

  • Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents.Molecules 2016.
  • Practical Applications of Charged Surface Hybrid (CSH) Technology.Waters Corporation Application Note.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor solubility of 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline in organic solvents

Technical Support Center: 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline Welcome to the technical support guide for 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline. This resource is designed for researchers, medicinal chemists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline

Welcome to the technical support guide for 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. This guide provides a structured, in-depth approach to systematically overcoming these issues, ensuring you can advance your research with confidence.

Part 1: Troubleshooting Guide

This section addresses common problems in a direct question-and-answer format, providing both immediate troubleshooting steps and the scientific rationale behind them.

Q1: My 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline is insoluble in standard organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Acetonitrile (ACN). What is my first step?

A1: Your first step is to perform a systematic, small-scale solubility screening across a broader range of solvents with varying polarities and functional groups. The "like dissolves like" principle is a starting point, but the complex nature of this molecule, featuring both aromatic and heterocyclic components, necessitates a more empirical approach.

The likely cause of poor solubility is the molecule's rigid, planar structure, which promotes strong intermolecular π-stacking and high crystal lattice energy.[3][4] Overcoming this energy requires a solvent that can effectively interact with the molecule to disrupt the crystal packing.[5][6]

Experimental Protocol: Systematic Solubility Screening

  • Preparation: Aliquot approximately 1 mg of your compound into several small, clear glass vials (e.g., 1.5 mL HPLC vials).

  • Solvent Addition: To each vial, add a different test solvent in a stepwise manner. Start with 100 µL.

  • Energy Input: Cap the vials securely and vortex for 30-60 seconds. If the compound remains undissolved, gently warm the vial to 35-40°C and sonicate for 5-10 minutes. Caution: Ensure the solvent's boiling point is well above the heating temperature.

  • Observation: After treatment, allow the vial to cool to room temperature. Visually inspect for any undissolved solid material against a bright light. A true solution will be completely clear, with no suspended particles.

  • Quantification (Optional): If a solvent shows promise, you can determine an approximate solubility. Continue adding the solvent in 50-100 µL increments until the compound fully dissolves. Record the total volume to calculate an estimated mg/mL value.

Table 1: Recommended Solvents for Initial Screening

SolventClassPolarity Index (Snyder)Boiling Point (°C)Key Rationale
N,N-Dimethylformamide (DMF) Polar Aprotic6.4153Excellent for many heterocycles; high boiling point allows for heating.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2189A powerful, universal solvent for polar and nonpolar compounds.[7]
1,4-Dioxane Nonpolar Ether4.8101Can solvate moderately polar compounds.
Tetrahydrofuran (THF) Polar Ether4.066A less polar ether than dioxane, good for initial checks.
2-Propanol (IPA) Polar Protic3.982A slightly less polar alcohol than MeOH.
Toluene Aromatic2.4111May interact favorably with the isoquinoline ring system.
Q2: I've tried the solvents in Table 1, and only DMSO and DMF show good solubility, but I need a less aggressive or more volatile system. What are my next options?

A2: Your next step is to explore co-solvent systems and pH modification. These techniques are cornerstones of formulation science for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs).[8][9]

Strategy 1: Co-solvency

Co-solvency involves using a mixture of solvents to achieve a solubilizing power greater than either solvent alone.[10][11] A strong, water-miscible solvent like DMSO or DMF (the "co-solvent") is mixed with a weaker, often more volatile or biocompatible solvent (the "primary solvent"). The co-solvent works by reducing the interfacial tension between the primary solvent and the solute, effectively creating a more favorable environment for dissolution.[11][12]

  • Recommended Systems:

    • DCM/MeOH: Start with a high percentage of DCM and titrate in MeOH.

    • THF/Water: Useful for creating stock solutions for biological assays.

    • DMF/ACN: Can provide high solubility in a system compatible with reverse-phase HPLC.

    • DMSO/Ethanol: A common choice for biological testing, but final DMSO concentration must be carefully controlled.[7][13]

Strategy 2: pH Modification

Your compound contains basic nitrogen atoms within the triazole and isoquinoline rings, making its solubility pH-dependent. By protonating these sites with an acid, you can form a salt, which is often significantly more soluble in polar protic solvents like water, ethanol, or methanol.[14][15][16]

  • Procedure:

    • Suspend ~1 mg of the compound in your target solvent (e.g., 50:50 Water/Ethanol).

    • Add a dilute acid (e.g., 0.1 M HCl or 1% formic acid) dropwise while stirring or vortexing.

    • Observe for dissolution. The formation of a clear solution indicates successful salt formation and solubilization. This approach is highly effective for preparing compounds for biological screening or purification.[17][18]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Why is this specific molecule, 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline, so difficult to dissolve?

The poor solubility is rooted in its molecular structure. It is a rigid, planar, fused heterocyclic system. This planarity allows the molecules to stack efficiently in a solid state, maximizing intermolecular forces (van der Waals and π-π stacking). This efficient packing leads to a highly stable crystal lattice with high lattice energy.[3] For the compound to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome this strong crystal lattice energy.[4][5] The bromo-substituent further increases the molecular weight and lipophilicity without adding a polar, hydrogen-bonding group, compounding the solubility challenge.[19]

FAQ 2: I have a solution, but I'm unsure if it's a true solution or a very fine, colloidal suspension. How can I verify?

This is a critical step, as undissolved particles can lead to inaccurate quantification, block tubing, and cause erroneous results in biological assays.

  • Visual Inspection: Hold the vial against a bright, focused light source (like a fiber optic light or a bright LED). A true solution will be perfectly transparent. A suspension will exhibit the Tyndall effect , where the light beam becomes visible as it passes through the liquid due to scattering by the particles.

  • Filtration Test: Filter the solution through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with your solvent, e.g., PTFE for organic solvents). If the compound was suspended, you will see a significant drop in concentration after filtration, which can be confirmed by UV-Vis spectroscopy or HPLC analysis. If it is a true solution, the concentration will remain unchanged.

FAQ 3: What are the risks of using high concentrations of DMSO for my cell-based assays, and what are the safe limits?

While an excellent solvent, DMSO is not biologically inert. At elevated concentrations, it can cause cell stress, inhibit cell proliferation, and even induce cell death, confounding experimental results.[7][20][21]

  • General Guideline: For most cell-based assays, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5% v/v .[7]

  • Sensitive Cell Lines: Some cell lines are more sensitive, and toxicity can be observed at concentrations as low as 0.1%.[13][22]

  • Best Practice: Always run a "vehicle control" experiment where you treat cells with the same final concentration of DMSO (or other solvent system) that your compound is dissolved in. This allows you to distinguish the effect of the compound from the effect of the solvent.[13]

Part 3: Visualized Workflows and Concepts

The following diagrams illustrate the decision-making process for solubility enhancement and the mechanism of co-solvency.

Solubility_Workflow A Start: Compound is Insoluble B Perform Systematic Solvent Screen (Table 1) A->B C Solubility Achieved? B->C D Proceed with Experiment C->D Yes F Is Compound Basic? (Contains N-heterocycles) C->F No E Try Co-Solvent Systems (e.g., DCM/MeOH, DMSO/EtOH) H Solubility Achieved? E->H F->E No G Attempt pH Modification (Add dilute acid, e.g., HCl) F->G Yes G->H H->D Yes I Consider Formulation Aids (Excipients, Cyclodextrins) H->I No J Consult Formulation Specialist I->J

Caption: Decision workflow for troubleshooting poor solubility.

Caption: Conceptual model of co-solvency.

References

  • - ACS Publications. This source provides a detailed analysis of how pH modifiers can be rationally selected to improve the dissolution of drugs with pH-dependent solubility.[17][18]

  • - National Center for Biotechnology Information. This review discusses the strategy of modifying the microenvironmental pH within a formulation to enhance drug dissolution and oral absorption.[14]

  • - National Center for Biotechnology Information. This paper provides a comprehensive overview of various excipients, including pH modifiers and surfactants, used to improve the solubility and bioavailability of poorly soluble drugs.[23]

  • - Wisdomlib. This article explains the fundamental concept of co-solvency and its application in enhancing the solubility of poorly soluble drugs by using water-miscible solvents.[8]

  • . This article explores the concept of using blends of solubilizers (hydrotropes, co-solvents) to synergistically enhance the solubility of poorly water-soluble drugs.[10]

  • . This study demonstrates a practical application of the co-solvency technique to develop an analytical method for a poorly water-soluble drug.[11]

  • . This research paper shows how co-solvents and surfactants can be effectively used to increase the aqueous solubility of a hydrophobic drug.[12]

  • - CX-Portal. This case study illustrates the cytotoxic effects of DMSO on cell proliferation at various concentrations and exposure times, recommending final concentrations for cell culture work.[7]

  • . This discussion thread on ResearchGate provides insights from multiple researchers on the practical limits and observed toxicity of DMSO in cell culture experiments.[13]

  • . This educational resource explains the relationship between crystal lattice energy, hydration energy, and the solubility of ionic compounds.[4]

  • . This article defines lattice energy and discusses how its magnitude affects the physical properties of compounds, including solubility.[3]

  • . This paper discusses the critical role of lattice energy in determining the physical properties of organic compounds and the challenges in predicting it.[5]

  • - National Center for Biotechnology Information. This research article delves into the computational prediction of crystal stability and solubility, highlighting the importance of intermolecular forces.[6]

  • - National Center for Biotechnology Information. This study provides specific data on the concentration- and time-dependent cytotoxicity of DMSO across multiple cancer cell lines.[20]

  • . This paper compares the toxicity of common solvents on cancer cell lines, establishing concentration ranges where they are non-toxic.[21]

  • . This article details a study on DMSO's toxicity, concluding that concentrations should be kept below 0.05% for 24-hour exposures to be considered safe for sensitive cells.[22]

  • . This book chapter reviews various medicinal chemistry strategies to enhance solubility, including the replacement of aromatic CH with nitrogen to reduce lipophilicity.[19]

  • . This review covers multiple techniques for solubility enhancement, including co-solvency, pH modification, and solid dispersions.[9]

  • . This resource describes several methods for improving drug solubility to enhance bioavailability, such as pH adjustment and salt formation.[16]

  • . This article highlights that modulating the microenvironmental pH with acidic or basic excipients is a promising approach for drugs with pH-dependent solubility.[15]

Sources

Optimization

Optimizing HPLC retention times for 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline analysis

Welcome to the Chromatography Technical Support Center . This portal is specifically engineered for analytical scientists and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . This portal is specifically engineered for analytical scientists and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline and its related derivatives.

Due to the unique physicochemical properties of this fused heterocyclic system, standard reversed-phase approaches often yield poor peak shapes, drifting retention times, and inadequate resolution. This guide bypasses generic advice, providing field-proven, mechanistically grounded troubleshooting strategies.

Part 1: Diagnostic Matrix & FAQs (The "Why" Behind the Chromatography)

Q1: Why does 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline exhibit severe peak tailing and variable retention times on standard C18 columns? Root Cause: The molecule possesses a dual nature. The brominated isoquinoline core is highly lipophilic, driving strong hydrophobic retention. However, the fused [1,2,4]triazole ring contains weakly basic, pyridine-type nitrogen atoms. At neutral pH (pH 5–7), these nitrogens are un-ionized but possess active lone pairs that undergo secondary ion-exchange interactions with unreacted, acidic silanol groups (SiO⁻) on the silica support matrix. This dual-retention mechanism causes the analyte to elute in a broad, asymmetrical band, leading to peak tailing and run-to-run retention drift[1].

Q2: How does the 7-bromo substitution alter the retention mechanism compared to the parent isoquinoline? Root Cause: The addition of a heavy, highly polarizable bromine atom at the 7-position significantly increases the molecule's logP (lipophilicity). More importantly, the bromine atom features a region of positive electrostatic potential known as a "sigma-hole." On a standard C18 column, this merely increases retention time. However, if you switch to a fluorinated or phenyl-based stationary phase, this sigma-hole enables highly specific halogen bonding and dipole-dipole interactions, which are critical for resolving the target from closely related des-bromo or positional isomers.

Q3: Why does changing the organic modifier from Acetonitrile (ACN) to Methanol (MeOH) drastically change the elution order of my impurities? Root Cause: Acetonitrile is a strong dipole and possesses a π -electron system (C≡N) that competes with the analyte for π−π interactions on the stationary phase. Methanol is a protic solvent that does not participate in π−π stacking. When using a phenyl-based column, switching to Methanol "unmasks" the stationary phase, allowing the electron-deficient triazolo-isoquinoline core to fully engage in π−π interactions, thereby altering shape selectivity and elution order[2].

Part 2: Visualizing the Optimization Workflow

To systematically resolve these issues, we utilize a structured decision-making pathway.

HPLC_Workflow Step1 Initial Injection (C18, ACN/H2O, Neutral pH) Decision1 Assess Peak Asymmetry (As > 1.5?) Step1->Decision1 Action1 Lower pH to 2.5 (Add 0.1% TFA/FA) Decision1->Action1 Yes (Silanol Interaction) Decision2 Assess Resolution (Isomers Co-eluting?) Decision1->Decision2 No Action1->Decision2 Action2 Switch to PFP Column & Methanol Decision2->Action2 Yes (Lack of Shape Selectivity) Final Validated Robust Method Decision2->Final No Action2->Final

Fig 1. Self-validating decision tree for optimizing triazolo-isoquinoline HPLC methods.

Part 3: Self-Validating Experimental Protocols

Do not rely on trial and error. The following protocols are designed as self-validating systems —the outcome of each step explicitly proves the underlying chemical mechanism, dictating the next logical action[3].

Protocol A: The pH & Silanol Validation Test

This protocol isolates the effect of the triazole nitrogens to determine if secondary silanol interactions are the root cause of retention instability.

Step-by-Step Methodology:

  • System Preparation: Flush the HPLC system with 50:50 Water:Methanol to remove any residual buffering agents. Install a standard endcapped C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A1 (Acidic): Prepare LC-MS grade Water with 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase A2 (Neutral): Prepare 10 mM Ammonium Bicarbonate in Water (pH ~7.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Execution: Inject the 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline sample (10 µg/mL) using a gradient of 5% to 95% B over 10 minutes, first using A1/B, then using A2/B.

  • Self-Validation Logic:

    • Observation: Calculate the USP Tailing Factor ( Tf​ ).

    • Validation: If Tf​>1.5 at pH 7.8, but Tf​<1.2 at pH 2.7, you have definitively validated that the basic triazole nitrogens are interacting with ionized silanols (SiO⁻) at neutral pH[4].

    • Action: Permanently lock the method to an acidic pH (using Formic Acid or Trifluoroacetic Acid) to keep silanols protonated (neutral) and the analyte nitrogens masked via ion-pairing.

Protocol B: The Shape Selectivity Validation Test

Once peak shape is secured via pH control, this protocol optimizes the separation of the 7-bromo target from structurally similar impurities (e.g., des-bromo or 7-chloro derivatives).

Step-by-Step Methodology:

  • Column Switch: Install a Pentafluorophenyl (PFP) column of identical dimensions to the C18 used in Protocol A.

  • Mobile Phase Setup: Keep Mobile Phase A locked at 0.1% Formic Acid in Water.

  • Execution 1 (Dipole Suppression): Run the gradient (5-95% B) using Acetonitrile as Mobile Phase B. Record the resolution ( Rs​ ) between the target and its closest impurity.

  • Execution 2 (Interaction Unmasking): Flush the system, then run the exact same gradient using Methanol as Mobile Phase B.

  • Self-Validation Logic:

    • Observation: Compare the Rs​ values.

    • Validation: If Rs​ improves by >20% in Methanol, you have validated that π−π stacking and halogen bonding are the dominant resolving forces. ACN was suppressing these forces; MeOH enhances them[2].

    • Action: Finalize the method using the PFP column with a Methanol-based gradient.

Part 4: Mechanistic Interaction Modeling

To understand why Protocol B succeeds, we must visualize the atomic-level interactions occurring at the stationary phase boundary.

Interaction_Model cluster_analyte 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline cluster_stationary PFP Stationary Phase (pH 2.5) Bromine 7-Bromo Group PFP_F Pentafluoro Ring Bromine->PFP_F Halogen Bonding Isoquinoline Isoquinoline Core Isoquinoline->PFP_F π-π Stacking Triazole Triazole Nitrogens Silica Protonated Silanols Triazole->Silica Repulsion (Masked)

Fig 2. Mechanistic interaction model between the brominated analyte and a PFP stationary phase.

Part 5: Quantitative Data & Selectivity Tables

Summarizing the physicochemical impacts on chromatography allows for rapid parameter selection during method scaling or transfer.

Table 1: Physicochemical Impact of Structural Features on HPLC Retention

Structural FeatureChromatographic ConsequenceOptimization Strategy
1,2,4-Triazole Ring Weak basicity ( pKa​ ~2.5); causes severe tailing at pH 5-7 due to silanol interactions.Buffer mobile phase to pH < 3.0 (e.g., 0.1% TFA) to protonate silanols and ion-pair the nitrogens[5].
Isoquinoline Core High planarity and lipophilicity; strong dispersion forces.Utilize π−π interactions; avoid 100% aqueous holds to prevent phase collapse.
7-Bromo Substituent Increases logP ; creates a polarizable "sigma-hole".Exploit halogen bonding using fluorinated stationary phases (PFP)[6].

Table 2: Column Chemistry Selectivity Matrix

Stationary PhasePrimary Interaction MechanismPerformance for Target Analyte
Standard C18 Hydrophobic dispersionPoor/Moderate: Prone to tailing; cannot resolve positional bromo-isomers easily.
Phenyl-Hexyl Hydrophobic + π−π StackingGood: Improved peak shape and selectivity for the isoquinoline core.
Pentafluorophenyl (PFP) Dipole, π−π , Halogen BondingExcellent: Maximum resolution for halogenated heterocycles; highly sensitive to MeOH vs ACN changes.

Sources

Troubleshooting

Refining crystallization conditions for 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline

Technical Support Center: Crystallization of 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working on the crystallization of 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline. The objective is to provide actionable troubleshooting advice and robust protocols to facilitate the generation of high-quality single crystals suitable for X-ray diffraction and further downstream applications.

Understanding the Molecule: Foundational Properties

Success in crystallization begins with a fundamental understanding of the target molecule's physicochemical properties. 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline is a heterocyclic compound featuring a fused triazole and isoquinoline ring system.[1] Its structure suggests a relatively rigid, planar molecule prone to π-π stacking interactions, which can be advantageous for forming an ordered crystal lattice.

PropertyValue / ObservationImplication for Crystallization
Molecular Formula C₁₀H₆BrN₃[3]-
Molecular Weight ~248.08 g/mol [3]-
Appearance Typically a crystalline solid.[1]The compound has a natural tendency to form a solid lattice.
Solubility Profile Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol; limited solubility in water.[1]This profile is ideal for screening a variety of crystallization techniques, including anti-solvent methods and slow evaporation from moderately volatile solvents.
Key Structural Features Fused aromatic rings, bromine atom, triazole moiety.The planar structure may promote crystal growth, while the bromine atom can participate in halogen bonding. The nitrogen atoms in the triazole ring are potential hydrogen bond acceptors.

Core Crystallization Protocols

The following are starting-point methodologies for crystallizing 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline. The key to success is patience; high-quality crystals often grow over days or weeks.[4][5]

Protocol 1: Slow Evaporation

This is often the simplest and most effective starting method.[4] It relies on gradually increasing the concentration of the solute to the point of supersaturation, from which crystals can nucleate and grow.

Methodology:

  • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/methanol) at room temperature. The ideal solvent is one in which the compound is soluble, but not excessively so.[6]

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes dust and other particulate matter that could act as unwanted nucleation sites.[6]

  • Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times to allow for slow solvent evaporation.

  • Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator).

  • Monitor the vial periodically over several days to weeks for crystal formation.

Protocol 2: Vapor Diffusion

Vapor diffusion is an excellent technique for milligram-scale crystallization, allowing for very slow and controlled changes in solvent composition to achieve supersaturation.[4][7]

Methodology:

  • Inner Vial: Dissolve the compound (2-5 mg) in a minimal amount of a "good" solvent (e.g., DMSO, DMF) in a small, open vial (e.g., a 0.5 mL Eppendorf tube with the cap removed).

  • Outer Jar: In a larger glass jar or beaker, add a larger volume (2-3 mL) of a volatile "poor" solvent (the anti-solvent, e.g., methanol, diethyl ether, or water) in which the compound is insoluble.

  • Setup: Place the inner vial inside the outer jar, ensuring the solvent levels are not in contact. Seal the outer jar tightly.

  • Mechanism: The vapor from the anti-solvent in the outer jar will slowly diffuse into the solution in the inner vial. This gradual decrease in solubility will, ideally, lead to the slow growth of high-quality crystals.[7]

  • Store in a stable, vibration-free environment and monitor over time.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of heterocyclic compounds like 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline.

Q1: My experiment yielded no crystals, only clear solution. What should I do?

A1: This indicates that the solution never reached a state of supersaturation.

  • Causality: The compound is likely too soluble in the chosen solvent system. For slow evaporation, the rate of evaporation may be too slow, or the initial concentration was too low.

  • Troubleshooting Steps:

    • Increase Concentration: If starting material is available, add more solute to the existing solution to bring it closer to saturation.

    • Increase Evaporation Rate: Add more perforations to the vial's cap or switch to a slightly more volatile solvent.

    • Introduce an Anti-Solvent: Use the vapor diffusion method (Protocol 2) or the layering technique, where a poor solvent is carefully layered on top of the solution.[6]

    • Induce Nucleation: Gently scratch the inside of the vial below the solution surface with a clean glass rod. The microscopic scratches can provide nucleation sites.

Q2: The compound "oiled out" instead of forming crystals. How can I fix this?

A2: Oiling out occurs when the solute's concentration exceeds its solubility limit to such a degree that it separates as a liquid phase rather than an ordered solid. This is common when a solution is cooled too quickly or if the compound's melting point is low.[8]

  • Causality: Supersaturation was achieved too rapidly, or the temperature of the experiment is above the compound's melting point in that specific solvent system. Impurities can also suppress the melting point, contributing to this issue.[8]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Gently warm the vial to re-dissolve the oil. Add a small amount of the "good" solvent to dilute the solution slightly.[8]

    • Slow Down the Process: Attempt the crystallization again at a lower temperature or use a method that induces supersaturation more slowly, like vapor diffusion.

    • Change Solvents: Try a solvent in which the compound has lower solubility. This will reduce the concentration at saturation and may prevent oiling out.

    • Purification: If impurities are suspected, re-purify the material using column chromatography or a preliminary recrystallization from a fast-crystallizing system before attempting to grow single crystals. Impurities can inhibit crystal growth.[9]

Q3: I obtained crystals, but they are very small, needle-like, or clumped together. Are they usable?

A3: While sometimes usable, these crystal forms often indicate rapid nucleation and growth, which can lead to poor diffraction quality. The goal is to favor crystal growth over nucleation.

  • Causality: Too many nucleation sites were available, or the solution became supersaturated too quickly, leading to the rapid formation of many small crystals instead of the slow growth of a few large ones.[10]

  • Troubleshooting Steps:

    • Reduce Supersaturation Rate: Slow down the crystallization process. For slow evaporation, use fewer holes in the cap. For cooling crystallization, slow the rate of cooling.

    • Use a More Dilute Solution: Starting with a solution that is further from its saturation point will require a longer time to reach supersaturation, often favoring slower growth.

    • Seeding: Introduce a single, well-formed crystal (a "seed") into a very slightly supersaturated solution. This provides a template for growth and can direct the solute to add to the existing crystal rather than forming new nuclei.[11]

    • Solvent Screening: The choice of solvent can dramatically affect crystal habit.[4] Experiment with different solvents or solvent mixtures. Aromatic solvents like toluene, for instance, might interact differently with the isoquinoline ring system compared to protic solvents like ethanol.

Q4: I suspect I have different crystal forms (polymorphs). How can I confirm this and control the outcome?

A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties like solubility and stability.[12][13]

  • Causality: Different crystallization conditions (solvent, temperature, cooling rate) can stabilize different crystal packing arrangements, leading to the formation of various polymorphs.[12][13]

  • Troubleshooting & Control:

    • Characterization: Analyze crystals obtained from different conditions using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or Infrared (IR) spectroscopy. Different polymorphs will produce distinct patterns or thermal profiles.

    • Systematic Screening: Perform a systematic screen of crystallization conditions. Vary the solvent, temperature, and crystallization method and carefully document the resulting crystal form.

    • Identify the Stable Form: The thermodynamically most stable polymorph is generally the least soluble and has the highest melting point.[11][13] Slurry experiments, where a mixture of forms is stirred in a solvent, will eventually result in the conversion of the less stable (metastable) forms to the most stable one.

    • Controlled Crystallization: Once the conditions to produce a desired polymorph are identified, they must be precisely controlled in all subsequent experiments to ensure consistency. Seeding with the desired polymorph is a powerful technique to ensure the correct form crystallizes.[11]

Experimental Workflows and Logic Diagrams

Visualizing the decision-making process can streamline experimental design and troubleshooting.

Diagram 1: Initial Crystallization Strategy

G Start Start with Pure Compound (>95% Purity) Solubility Perform Solubility Screen (e.g., Ethanol, Acetone, Toluene, Ethyl Acetate, DMSO) Start->Solubility Good_Sol Good to Moderate Solubility Found? Solubility->Good_Sol Yes Poor_Sol Poor Solubility in Most Solvents? Solubility->Poor_Sol No Slow_Evap Method 1: Slow Evaporation Good_Sol->Slow_Evap High_Sol High Solubility in Most Solvents? Poor_Sol->High_Sol No Hot_Filt Method 3: Hot Filtration & Slow Cooling Poor_Sol->Hot_Filt Soluble when hot? Vapor_Diff Method 2: Vapor Diffusion High_Sol->Vapor_Diff Use high-boiling 'good' solvent and volatile anti-solvent Result Analyze Crystals Slow_Evap->Result Vapor_Diff->Result Hot_Filt->Result

Caption: Decision tree for selecting a primary crystallization method.

Diagram 2: Troubleshooting Common Crystallization Failures

G Start Initial Experiment Result No_Crystals No Crystals Formed Start->No_Crystals Clear Solution Oil_Out Compound Oiled Out Start->Oil_Out Poor_Quality Poor Quality Crystals (Needles, Powder) Start->Poor_Quality Success Good Crystals! Start->Success Sol_Too_High Sol_Too_High No_Crystals->Sol_Too_High Diagnosis: Solution too dilute SS_Too_Fast SS_Too_Fast Oil_Out->SS_Too_Fast Diagnosis: Supersaturation too rapid or Impurities Present Nuc_Too_Fast Nuc_Too_Fast Poor_Quality->Nuc_Too_Fast Diagnosis: Nucleation rate > Growth rate Action_Conc Action_Conc Sol_Too_High->Action_Conc Action: Increase Concentration or Use Anti-Solvent (Vapor Diffusion) Action_Conc->Success Action_Slow Action_Slow SS_Too_Fast->Action_Slow Action: Re-dissolve, add more solvent, and slow down process (e.g., slower cooling) Action_Slow->Success Action_Purify Action_Purify Action_Slow->Action_Purify Still fails? Re_Purify Re_Purify Action_Purify->Re_Purify Action: Re-purify compound Re_Purify->Success Action_Seed Action_Seed Nuc_Too_Fast->Action_Seed Action: Use a more dilute solution, slow process, or try seeding Action_Seed->Success

Caption: A logical workflow for troubleshooting failed crystallization experiments.

References

  • Current time information in Pasuruan, ID. Google.
  • 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline. EvitaChem. Retrieved March 25, 2026, from

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Why Polymorphism is Key in Drug Development! PharmaCores.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network.
  • crystallization of small molecules. University of Barcelona.
  • Guide for crystallization. University of Strasbourg.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • 7-bromo-[1][2]triazolo[3,4-a]isoquinoline|7-Brom-s-triazolo<3,4-a Guidechem. Retrieved March 25, 2026, from

  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development - ACS Publications.
  • Crystallization. Organic Chemistry at CU Boulder.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 7-Bromo-triazolo[3,4-a]isoquinoline Amination

Technical Support Center: Optimizing Catalyst Loading for 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline Amination Welcome to the technical support center for the amination of 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Catalyst Loading for 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline Amination

Welcome to the technical support center for the amination of 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimization strategies for this specific transformation. The unique electronic and steric properties of this heteroaromatic system can present challenges, particularly in achieving high yields with low catalyst loadings. This resource offers a structured, question-and-answer approach to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Conversion to the Desired Aminated Product

Question: My amination reaction of 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline is showing minimal or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer: Low or no conversion in a palladium-catalyzed amination of a heteroaryl halide like 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline can stem from several factors, ranging from catalyst inactivity to issues with the substrate itself. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be decomposing. This is a common issue in palladium-catalyzed reactions.[1][3]

    • Solution: Employ air- and moisture-stable pre-catalysts, such as those from the Buchwald or Hartwig groups (e.g., G3 or G4 palladacycles).[4] These pre-catalysts are designed for the reliable and rapid generation of the active monoligated Pd(0) species.[2] If using a Pd(II) source like Pd(OAc)₂, a pre-activation step by heating it with the ligand before adding the other reagents can be beneficial.[4]

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[3] The triazolo-isoquinoline core may interact with the palladium, necessitating a bulky ligand to prevent catalyst inhibition.

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands. Good starting points include biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos, which have shown broad utility in C-N cross-coupling reactions.[5] For heteroaryl halides, ligands from the Josiphos family have also demonstrated high efficiency at low catalyst loadings.[6][7]

  • Base Selection and Strength: The base is crucial for the deprotonation of the amine and regeneration of the active catalyst.[8] An inappropriate base can lead to a stalled reaction or side product formation.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for many Buchwald-Hartwig aminations.[9] However, if side reactions like hydrodehalogenation are observed, switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary.[2]

  • Solvent and Temperature: Poor solubility of reagents or suboptimal reaction temperature can hinder the reaction rate.

    • Solution: Toluene and 1,4-dioxane are standard solvents for these reactions.[3] If solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware that it can sometimes coordinate to the palladium and inhibit catalysis.[3] Most Buchwald-Hartwig aminations require heating, typically in the range of 80-110 °C.[3]

Issue 2: Significant Formation of Side Products

Question: My reaction is producing the desired aminated product, but I'm also observing significant side products, primarily hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed aminations, where the aryl halide is reduced instead of undergoing amination.[2] This is often competitive with the desired C-N bond formation.[2]

Strategies to Minimize Hydrodehalogenation:

  • Optimize the Base: Strong bases like NaOtBu can sometimes promote hydrodehalogenation.[2]

    • Solution: Consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄.[2] The choice of base can be critical in tipping the balance towards the desired amination pathway.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions.

    • Solution: If the amination is proceeding but with significant hydrodehalogenation, try reducing the reaction temperature.[2] This may require a longer reaction time to achieve full conversion.

  • Ensure Strictly Anhydrous and Inert Conditions: The presence of water can lead to the formation of palladium hydride species, which are responsible for hydrodehalogenation.[2]

    • Solution: Use rigorously dried solvents and reagents. Ensure the reaction is set up and run under a strictly inert atmosphere of argon or nitrogen.[2]

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (forming the C-N bond) and β-hydride elimination (leading to hydrodehalogenation).

    • Solution: Screening different bulky phosphine ligands can identify one that favors the desired reductive elimination pathway.

Issue 3: Difficulty in Reducing Catalyst Loading

Question: I can get the reaction to work at high catalyst loadings (e.g., 5-10 mol%), but the yield drops significantly when I try to reduce the loading to more industrially viable levels (<1 mol%). What can I do?

Answer: Achieving low catalyst loadings is a common goal for process optimization, driven by the cost of palladium and ligands.[6] Difficulty in reducing catalyst loading often points to catalyst deactivation or a slow step in the catalytic cycle.

Approaches for Lowering Catalyst Loading:

  • Use of Pre-catalysts: As mentioned earlier, well-defined pre-catalysts are often more efficient at generating the active catalytic species, leading to higher turnover numbers.[5]

  • High-Turnover Number Ligands: Some ligands are specifically designed to be highly active and stable, allowing for very low catalyst loadings.

    • Solution: The Josiphos ligand CyPF-tBu, in combination with Pd(OAc)₂, has been shown to catalyze the amination of heteroaryl halides with extremely low catalyst loadings (as low as 0.001-0.05 mol%).[7][9]

  • Optimize Pd:Ligand Ratio: For in-situ generated catalysts, the ratio of palladium to ligand can be crucial.

    • Solution: Since amines can also act as ligands for palladium, it is often beneficial to use a slight excess of the phosphine ligand relative to the palladium precursor to prevent catalyst deactivation.[4] A 1:1.2 to 1:2 Pd:ligand ratio is a good starting point.

  • Consider a Copper-Based Catalyst System: As an alternative to palladium, copper-catalyzed aminations (Ullmann condensation) can be a cost-effective option.[10]

    • Solution: Recent developments in ligand design for copper catalysis have enabled the coupling of heteroaryl halides with amines at low catalyst loadings.[10][11] Screening a set of copper(I) or copper(II) salts with ligands like picolinamides or oxalic diamides could provide a viable alternative.[10]

Experimental Protocols

Protocol 1: Screening of Palladium Catalysts and Ligands

This protocol outlines a general procedure for screening different palladium sources and ligands to identify the optimal catalytic system for the amination of 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline.

Materials:

  • 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline

  • Amine of choice

  • Palladium pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G3) or Pd source (e.g., Pd(OAc)₂)

  • Ligands (e.g., XPhos, RuPhos, BrettPhos, CyPF-tBu)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, add the 7-Bromo-[1][2]triazolo[3,4-a]isoquinoline (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv) to a series of reaction vials.

  • Prepare stock solutions of the palladium precursor and each ligand to be screened.

  • Add the palladium precursor and a different ligand to each respective vial, maintaining a consistent Pd:ligand ratio (e.g., 1:1.2).

  • Add the anhydrous solvent to each vial to achieve the desired concentration.

  • Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).

  • Run all reactions for a set period (e.g., 12-24 hours).

  • After cooling to room temperature, quench the reactions and analyze the product mixture from each reaction by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion and yield.

Protocol 2: Optimization of Catalyst Loading

Once an optimal catalyst system (Pd source and ligand) has been identified, this protocol can be used to determine the minimum effective catalyst loading.

Procedure:

  • Set up a series of reactions using the optimized conditions from Protocol 1.

  • In each reaction, vary the catalyst loading systematically (e.g., 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%, 0.01 mol%).

  • Run the reactions for the same amount of time and at the same temperature.

  • Analyze the results to determine the lowest catalyst loading that provides a satisfactory yield in a reasonable timeframe.

Data Presentation

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)Notes
Pd(OAc)₂ / XPhos2.0NaOtBuToluene10085Good conversion, some hydrodehalogenation.
XPhos Pd G31.0NaOtBuToluene10092Cleaner reaction profile.
RuPhos Pd G31.0Cs₂CO₃1,4-Dioxane11088Slower reaction, but less hydrodehalogenation.
Pd(OAc)₂ / CyPF-tBu0.1NaOtBuToluene10095High turnover number, excellent for low loading.
CuI / Picolinamide Ligand5.0K₃PO₄DMF12075Viable palladium-free alternative.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido - HBr (Base) Amido->Pd0 Reductive Elimination Product Aminated Product Amido->Product Ar-NR₂ ArBr 7-Bromo-isoquinoline Amine Amine Base Base Troubleshooting_Workflow start Low or No Conversion check_catalyst Is the catalyst active? start->check_catalyst use_precatalyst Use a pre-catalyst (e.g., G3 Palladacycle) check_catalyst->use_precatalyst No screen_ligands Screen bulky phosphine ligands (XPhos, RuPhos, etc.) check_catalyst->screen_ligands Maybe check_base Is the base appropriate? use_precatalyst->check_base screen_ligands->check_base screen_bases Screen different bases (NaOtBu, Cs₂CO₃, K₃PO₄) check_base->screen_bases No check_conditions Are conditions optimal? check_base->check_conditions Yes screen_bases->check_conditions optimize_temp_solvent Optimize temperature and solvent check_conditions->optimize_temp_solvent No success Improved Yield check_conditions->success Yes optimize_temp_solvent->success

Caption: Decision tree for troubleshooting low conversion in amination reactions.

References

  • Benchchem. (2025).
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. (2025). How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos.
  • Benchchem. (2025).
  • sinocompound. (2023, December 8).
  • University of Windsor.
  • Hartwig, J. F. (2008).
  • Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Chemistry Portal.
  • Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Reddy, K. S., et al. (2015). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 137(5), 1868–1871.
  • ResearchGate. (2025, August 10). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation comparison of 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline isomers

A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline Isomers For researchers, scientists, and professionals in drug development, the precise structural elucidation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline Isomers

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The[1][2][3]triazolo[3,4-a]isoquinoline scaffold is of significant interest due to its prevalence in pharmacologically active molecules. When substituted, as with bromine, a multitude of positional isomers can arise, each potentially possessing distinct biological activities and toxicological profiles. Differentiating these isomers is a critical analytical challenge. This guide provides an in-depth comparison of the predicted mass spectrometry fragmentation patterns of 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline and its positional isomers, offering a framework for their unambiguous identification.

The Analytical Imperative: Differentiating Bromo-[1][2][3]triazolo[3,4-a]isoquinoline Isomers

The isomeric position of a substituent on a drug candidate can profoundly influence its pharmacological properties. In the case of 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline, the location of the bromine atom on the isoquinoline ring system can alter the molecule's electronic distribution and steric properties, thereby affecting its interaction with biological targets. Consequently, robust analytical methods for isomer differentiation are not merely academic exercises but are essential for regulatory compliance and ensuring the safety and efficacy of new chemical entities.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands out as a powerful tool for this purpose.[4] While isomers will have identical molecular weights, the energetic landscape of their fragmentation pathways can differ, leading to unique "fingerprint" mass spectra.[4][5] This guide will explore these predicted differences, providing a rational basis for isomer identification.

Principles of Isomer Differentiation by Mass Spectrometry

The fragmentation of a molecule in a mass spectrometer is not a random process. Upon ionization, typically by techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule is imbued with excess energy.[6][7][8] This energy is dissipated through the cleavage of chemical bonds, leading to the formation of fragment ions. The position of a substituent, such as bromine, can influence which bonds are preferentially cleaved through electronic (inductive, resonance) and steric effects.

For the bromo-substituted[1][2][3]triazolo[3,4-a]isoquinoline system, we can anticipate several key fragmentation reactions:

  • Loss of the Bromine Radical: A common fragmentation for halogenated aromatic compounds.

  • Cleavage of the Triazole Ring: The triazole ring can undergo characteristic losses, such as the neutral loss of N₂ or HCN.

  • Retro-Diels-Alder (RDA) Reactions: The isoquinoline ring system can undergo RDA reactions, leading to characteristic fragment ions.

  • Sequential Losses: A combination of the above fragmentations can lead to a cascade of product ions.

The relative abundances of the resulting fragment ions will be the primary basis for distinguishing between isomers.

Predicted Fragmentation Pathways of 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline Isomers

While no direct experimental data for the target molecule is readily available in the literature, we can construct a predictive fragmentation map based on the well-documented behavior of isoquinoline alkaloids and other triazole-containing heterocycles.[9][10]

Let's consider two potential isomers: the titular 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline and a hypothetical 9-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline for a comparative analysis. The molecular formula for both is C₁₀H₆BrN₃, with a monoisotopic mass of approximately 246.97 g/mol .[11]

Proposed Fragmentation of 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline

The 7-bromo isomer is expected to undergo a primary fragmentation involving the triazole ring and subsequent loss of the bromine atom. A key diagnostic pathway may involve the concerted loss of N₂ and H, followed by the loss of the bromine radical.

M [M+H]⁺ (m/z 248) F1 Loss of N₂ (m/z 220) M->F1 - N₂ F2 Loss of Br (m/z 169) M->F2 - Br F4 Loss of C₂H₂N₂ (m/z 194) M->F4 - C₂H₂N₂ F3 Loss of HCN (m/z 193) F1->F3 - HCN

Caption: Proposed primary fragmentation of 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline.

Proposed Fragmentation of 9-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline

For the 9-bromo isomer, the proximity of the bromine atom to the nitrogen-rich triazole ring may influence the initial fragmentation steps. We might predict a more facile loss of HBr, or a different cascade of neutral losses from the isoquinoline portion of the molecule.

M [M+H]⁺ (m/z 248) F1 Loss of HBr (m/z 167) M->F1 - HBr F2 Loss of N₂ (m/z 220) M->F2 - N₂ F4 Loss of C₂HN₃ (m/z 181) M->F4 - C₂HN₃ F3 Loss of Br (m/z 169) F2->F3 - Br

Caption: Predicted fragmentation differences for the 9-bromo isomer.

Quantitative Comparison of Predicted Fragment Ions

The key to distinguishing these isomers lies in the relative intensities of their shared and unique fragment ions. The following table summarizes the expected differences.

Predicted Fragment Ion (m/z)Proposed Neutral LossExpected Relative Abundance (7-Bromo Isomer)Expected Relative Abundance (9-Bromo Isomer)Rationale for Difference
220N₂ModerateModerate to HighProximity of Br in 9-isomer may stabilize the resulting ion.
169BrHighModerateThe C-Br bond in the 7-position may be more labile upon fragmentation.
167HBrLowModerateThe 9-position may be more sterically favorable for HBr elimination.
193N₂, HCNModerateLowThis pathway may be less favored in the 9-bromo isomer.
194C₂H₂N₂LowLowA minor pathway for both, but potentially more pronounced in the 7-isomer.

Experimental Protocol for Validation

To empirically validate these predictions, the following experimental workflow is recommended.

Sample Preparation
  • Prepare 1 mg/mL stock solutions of each purified isomer in methanol.

  • Dilute the stock solutions to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for ESI-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve any potential impurities (e.g., 5-95% B over 5 minutes).

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, capable of MS/MS.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Method: A data-dependent acquisition (DDA) or targeted MS/MS experiment to fragment the precursor ion of m/z 248.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to observe the full range of fragment ions.

Data Analysis
  • Extract the MS/MS spectra for the precursor ion of each isomer.

  • Compare the relative abundances of the observed fragment ions.

  • Utilize high-resolution data to confirm the elemental composition of each fragment ion.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation P1 Dissolve Isomers in Methanol P2 Dilute to 1 µg/mL in ACN/Water P1->P2 A1 Inject Sample P2->A1 A2 LC Separation (C18 Column) A1->A2 A3 ESI Ionization (Positive Mode) A2->A3 A4 MS/MS Fragmentation (m/z 248) A3->A4 D1 Extract Spectra A4->D1 D2 Compare Fragment Abundances D1->D2 D3 Confirm Compositions D2->D3

Caption: Experimental workflow for isomer differentiation.

Conclusion

The differentiation of positional isomers is a critical task in modern chemical analysis. While challenging, the strategic application of tandem mass spectrometry provides a powerful solution. By carefully analyzing the fragmentation patterns and the relative abundances of the resulting ions, it is possible to distinguish between isomers such as 7-Bromo-[1][2][3]triazolo[3,4-a]isoquinoline and its positional counterparts. The predictive framework and experimental protocol outlined in this guide offer a robust starting point for researchers working with these and other complex heterocyclic systems. The key to success lies in the interplay between predictive chemical knowledge and rigorous experimental validation.

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). MDPI.
  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2020).
  • How to Compute Electron Ionization Mass Spectra from First Principles. (2016).
  • A rapid method for the simultaneous stereoselective determination of the triazole fungicides in tobacco by supercritical fluid chromatography-tandem mass spectrometry combined with pass-through cleanup. (2021). PubMed.
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic
  • Identification of Position Isomers by Energy-Resolved Mass Spectrometry. (2015).
  • Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of four triazole antifungal agents in human plasma. (2010).
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. (2023). PMC.
  • 4.4: Interpreting Electron Ionization Mass Spectra. (2022). Chemistry LibreTexts.
  • 7-bromo-[1][2][3]triazolo[3,4-a]isoquinoline. (n.d.). Guidechem.

  • Understanding Electron Ionization Processes for GC–MS. (2015).
  • Mass Spectrometry - Fragmentation P
  • Isoquinoline - NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • Mass Spectrometry: Fragment
  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). West Virginia University Research Repository.
  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ioniz
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing.
  • Direct assignment of positional isomers by mass spectrometry: Ortho, meta and para acyl and amidyl anilines and phenols and derivatives. (2018).
  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accur
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022).
  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. (2023).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.